molecular formula C13H15NO3 B13154367 (S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid

(S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B13154367
M. Wt: 233.26 g/mol
InChI Key: KBBGVLJOPVWVFH-ZDUSSCGKSA-N
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Description

(S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is known for its unique structure, which includes a benzoyl group attached to a pyrrolidine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidine ring.

    Benzoylation: The pyrrolidine ring is then benzoylated using benzoyl chloride in the presence of a base such as triethylamine.

    Methylation: The next step involves the methylation of the pyrrolidine ring using methyl iodide.

    Carboxylation: Finally, the carboxyl group is introduced through a carboxylation reaction using carbon dioxide.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid: The enantiomer of the compound, which may have different biological activities.

    1-Benzoylpyrrolidine-2-carboxylic acid: Lacks the methyl group, leading to different chemical properties.

    2-Methylpyrrolidine-2-carboxylic acid: Lacks the benzoyl group, affecting its reactivity and applications.

Uniqueness

(S)-1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid is unique due to its chiral nature and the presence of both benzoyl and methyl groups. These structural features contribute to its specific reactivity and make it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

(2S)-1-benzoyl-2-methylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H15NO3/c1-13(12(16)17)8-5-9-14(13)11(15)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,16,17)/t13-/m0/s1

InChI Key

KBBGVLJOPVWVFH-ZDUSSCGKSA-N

Isomeric SMILES

C[C@]1(CCCN1C(=O)C2=CC=CC=C2)C(=O)O

Canonical SMILES

CC1(CCCN1C(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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